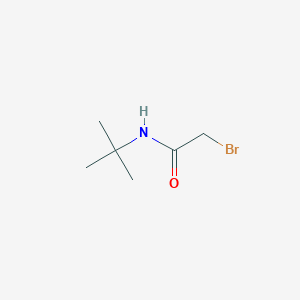

2-Bromo-N-(tert-butyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-N-(tert-butyl)acetamide is a chemical compound with the molecular formula C6H12BrNO . It is used in various chemical reactions as an organic building block .

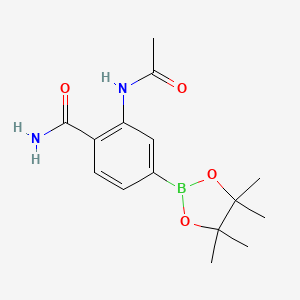

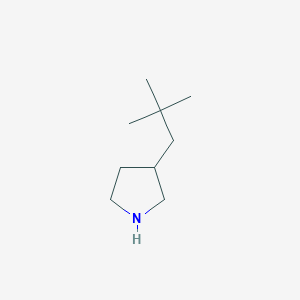

Molecular Structure Analysis

The molecular structure of 2-Bromo-N-(tert-butyl)acetamide consists of 6 carbon atoms, 12 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Novel Chemical Compounds

2-Bromo-N-(tert-butyl)acetamide is utilized in the synthesis of diverse chemical compounds. For instance, its use in synthesizing mono-O-alkylation products and tetraalkylation compounds was demonstrated in a study on p-tert-butylthiacalix[4]arene derivatives (Stoikov et al., 2011). Another example includes its role in the preparation of bifunctional DTPA-like ligands, which are crucial in the field of bioconjugation chemistry, as highlighted in a study involving L-glutamic acid and L-lysine (Anelli et al., 1999).

2. Development of Antitumor Agents

In the realm of pharmaceutical research, 2-Bromo-N-(tert-butyl)acetamide derivatives have shown potential in the development of antitumor agents. A study on novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides revealed significant antiproliferative activity against certain cancer cell lines (Wu et al., 2017).

3. Synthesis of Optoelectronic Materials

This compound also finds applications in the synthesis of optoelectronic materials. For instance, a study on the synthesis of blue-emitting anthracenes utilized 2-tert-butyl-9,10-bis(bromoaryl)anthracenes, showcasing the utility of bromo and tert-butyl groups in producing materials with specific electronic properties (Danel et al., 2002).

4. Exploration of Molecular Interactions

2-Bromo-N-(tert-butyl)acetamide derivatives are also instrumental in studying molecular interactions. For example, research into hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides contributes significantly to understanding intramolecular forces and their implications in chemical synthesis (López et al., 2010).

5. Creation of Advanced Nanoparticles

Finally, 2-Bromo-N-(tert-butyl)acetamide derivatives are used in creating advanced nanoparticles. A study involving the synthesis of enhanced brightness, emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks exemplifies this application, highlighting the role of tert-butyl groups in producing materials with unique optical properties (Fischer et al., 2013).

Safety And Hazards

The safety and hazards associated with 2-Bromo-N-(tert-butyl)acetamide include the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

2-bromo-N-tert-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDSFKANPSFTPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(tert-butyl)acetamide | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-phenylbutan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2655406.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2655410.png)

![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2655413.png)

![2-(Dimethylamino)-6-({methyl[1-(prop-2-enoyl)pyrrolidin-3-yl]amino}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2655415.png)

![N-(4-butylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655423.png)

![3-[(4-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2655424.png)

![N-(4-methoxyphenyl)-2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2655425.png)

![2-(adamantan-1-yl)-N-{2-[(6-methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]ethyl}acetamide](/img/structure/B2655427.png)

![3,5-bis(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655428.png)